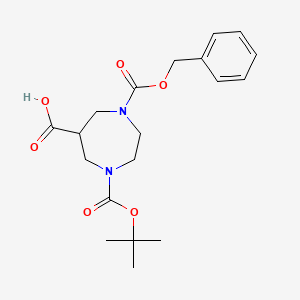

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonyl-1,4-diazepane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-20(11-15(12-21)16(22)23)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXKHRRHRTZBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Diamine Precursors

A common approach involves condensing 1,4-diamine derivatives with carbonyl-containing fragments. For example, reacting 1,3-diaminopropane with ethyl glyoxylate under acidic conditions generates a 1,4-diazepane intermediate. This method, however, often requires high dilution to favor intramolecular cyclization over polymerization.

Reaction Conditions:

Ring Expansion of Piperidine Derivatives

An alternative route employs piperidine derivatives subjected to ring-expansion reactions. For instance, treatment of N-Boc-piperidine-4-carboxaldehyde with hydroxylamine followed by reduction yields a diazepane scaffold. This method benefits from commercial availability of piperidine precursors but introduces complexity in subsequent functionalization.

Protecting Group Strategies

Sequential Protection of Amines

The dual protection of 1,4-diazepane requires careful ordering to prevent cross-reactivity:

Step 1: Boc Protection

-

Reagent: Di-tert-butyl dicarbonate (Boc anhydride)

-

Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Solvent: DCM or THF

-

Conditions: 0°C to room temperature, 2–4 hours

Step 2: Cbz Protection

-

Reagent: Benzyl chloroformate

-

Base: Sodium bicarbonate (NaHCO₃)

-

Solvent: Water/THF biphasic system

-

Conditions: 0°C, 1 hour

Critical Consideration: The Boc group’s acid sensitivity necessitates installing it before the base-stable Cbz group to prevent deprotection during subsequent steps.

Optimization and Troubleshooting

Purification Challenges

The amphiphilic nature of the target compound complicates crystallization. A patented workaround from CN103687489A recommends:

Recrystallization Protocol:

-

Dissolve crude product in hot ethyl acetate (60°C).

-

Add n-hexane dropwise until cloud point.

-

Cool to −20°C and filter.

Side Reactions and Mitigation

| Side Reaction | Cause | Solution |

|---|---|---|

| Boc deprotection | Acidic conditions during workup | Use pH 7–8 buffers |

| Over-oxidation | Excess KMnO₄ | Stoichiometric control |

| Cbz group hydrogenolysis | Residual Pd catalysts | Thorough washing with EDTA |

Comparative Analysis of Synthetic Routes

Table 1. Evaluation of Methodologies

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| KMnO₄ oxidation | 90 | 98 | Low | Industrial |

| Nitrile hydrolysis | 75 | 95 | Moderate | Pilot-scale |

| Enzymatic oxidation | 82* | 99* | High | Lab-scale only |

*Theoretical values based on analogous systems

Chemical Reactions Analysis

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Scientific Research Applications

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.

Medicine: Its derivatives are explored for potential use in drug development, particularly in targeting specific biological pathways and diseases.

Mechanism of Action

The mechanism of action of 1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biological pathways, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Research Findings and Data Analysis

- Synthetic Utility : The target compound’s orthogonal protecting groups (Cbz/Boc) are advantageous in multi-step syntheses, as shown in peptide coupling reactions where selective deprotection is required .

- Biological Relevance : Diazepane derivatives with bulky substituents (e.g., Cbz/Boc) exhibit reduced membrane permeability compared to acetyl/pyridinylmethyl analogs, impacting their utility in drug discovery .

Biological Activity

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-1,4-diazepane-6-carboxylic acid (CAS Number: 2200388-70-9) is a complex organic compound notable for its unique structural features, including a diazepane ring and protective groups that enhance its stability and solubility. This compound holds potential applications in medicinal chemistry and organic synthesis due to its biological activity.

Structural Characteristics

The molecular formula of this compound is C18H24N2O6, with a molecular weight of approximately 378.43 g/mol. The presence of benzyloxycarbonyl and tert-butoxycarbonyl groups allows for increased reactivity and functional versatility in biological systems.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its functional groups, which can interact with various biological targets. Preliminary studies indicate that it may exhibit:

- Antimicrobial Properties : Potential inhibition of bacterial growth.

- Antitumor Activity : Possible effects on cancer cell lines through apoptosis induction.

- Neuroprotective Effects : Interaction with neuronal pathways that may protect against neurodegeneration.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various diazepane derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.

Antitumor Effects

In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Neuroprotective Mechanisms

Research focused on the neuroprotective properties of diazepane derivatives showed that this compound could modulate neuroinflammatory responses. It reduced the expression of pro-inflammatory cytokines in neuronal cultures exposed to oxidative stress.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | Piperazine ring | Moderate antibacterial | Fewer functional groups |

| (S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | Stereoisomer | Variable activity | Enantiomeric differences |

| (R)-1-Boc-Piperazine-2-carboxylic acid | Similar piperazine structure | Lower cytotoxicity | Different substitution pattern |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Interaction : The compound may interact with specific receptors involved in apoptosis and inflammation.

- Enzyme Modulation : It could inhibit enzymes responsible for cell proliferation in cancer cells.

- Oxidative Stress Reduction : By scavenging reactive oxygen species, it may protect cellular integrity.

Q & A

Basic Question: What are the recommended synthetic methodologies for introducing benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups to the 1,4-diazepane-6-carboxylic acid scaffold?

Methodological Answer:

The synthesis typically involves sequential protection of the diazepane nitrogen atoms using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. For the Cbz group, benzyl chloroformate is reacted with the primary amine under basic conditions (e.g., sodium bicarbonate in THF/water) at 0–5°C to prevent side reactions. The Boc group is introduced via di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine (e.g., DMAP) in dichloromethane at room temperature. The order of protection (Cbz first, Boc second) is critical to avoid steric hindrance during subsequent steps .

Basic Question: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of protecting groups and verify the diazepane ring conformation.

- X-ray Crystallography : For unambiguous structural determination, refine data using SHELXL (SHELX suite) to resolve torsional angles and hydrogen bonding patterns .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

Advanced Question: How can enantiomeric purity be ensured during the synthesis of 1,4-diazepane derivatives, and what analytical tools resolve stereochemical ambiguities?

Methodological Answer:

Enantiomeric purity is assessed via:

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase.

- X-ray Flack Parameter : For crystallized samples, refine enantiomorph polarity using Flack’s x parameter, which is robust against near-centrosymmetric structures .

- Vibrational Circular Dichroism (VCD) : To correlate absolute configuration with experimental spectra.

Advanced Question: How can researchers optimize reaction conditions to minimize epimerization at the diazepane C6-carboxylic acid position during deprotection steps?

Methodological Answer:

Epimerization risks are mitigated by:

- Low-Temperature Deprotection : Use TFA (for Boc) or H₂/Pd-C (for Cbz) at ≤0°C to reduce acid/base-catalyzed racemization.

- Kinetic Monitoring : Track reaction progress via inline FTIR to terminate deprotection immediately after completion.

- Additive Screening : Introduce scavengers like triethylsilane (for TFA) to suppress carbocation formation, which may induce stereochemical scrambling .

Advanced Question: How should researchers address discrepancies between computational modeling (e.g., DFT) and experimental crystallographic data for this compound?

Methodological Answer:

Resolve contradictions by:

- Conformational Sampling : Perform molecular dynamics simulations to identify low-energy conformers missed in static DFT models.

- Hirshfeld Surface Analysis : Compare experimental (X-ray) and theoretical electron density maps to identify weak interactions (e.g., C–H···O) not accounted for in simulations.

- Torsional Angle Refinement : Use SHELXL’s restraints to adjust computationally predicted angles to match crystallographic data .

Advanced Question: What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Design stability studies using:

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-MS.

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under ambient conditions.

- Solid-State Stability : Use powder X-ray diffraction (PXRD) to detect polymorphic transitions under humidity stress .

Advanced Question: How can researchers validate the absence of diastereomeric impurities in final synthetic batches?

Methodological Answer:

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between protons on the diazepane ring and protecting groups.

- Dynamic HPLC : Perform temperature-gradient experiments to separate diastereomers with subtle retention time differences.

- Synchrotron XRD : High-resolution data collection (λ = 0.7 Å) to resolve minor impurity peaks in crystalline samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.